AM6545

Pharmacokinetics Blood-Brain Barrier CB1 Antagonist

AM6545 is a peripherally-restricted CB1 neutral antagonist (Ki=1.7 nM) for metabolic disorder research without CNS side effects. Plasma-to-brain ratio: 33 (vs. 1.2 for rimonabant). - High selectivity: >100-fold over CB2. - Reduces food intake without nausea, improves glucose homeostasis, reverses hepatic steatosis. - 22-44% increase in protein synthesis via Akt-mTOR in muscle atrophy. - Neutral antagonist: no basal cAMP effect.

Molecular Formula C26H23Cl2N5O3S
Molecular Weight 556.5 g/mol
CAS No. 1245626-05-4
Cat. No. B570646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM6545
CAS1245626-05-4
Synonyms5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide,
Molecular FormulaC26H23Cl2N5O3S
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N
InChIInChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34)
InChIKeyXBHQLFVDGLPBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AM6545: Peripherally Restricted CB1 Antagonist


AM6545 (CAS 1245626-05-4) is a synthetic small molecule belonging to the diarylpyrazole class of cannabinoid CB1 receptor ligands. Chemically designated as 5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide , it is characterized as a high-affinity neutral antagonist selective for the CB1 receptor (Ki = 1.7 nM) with limited central nervous system (CNS) penetration [1]. Unlike the earlier generation CB1 inverse agonist rimonabant (SR141716), which was withdrawn from clinical use due to centrally mediated psychiatric adverse effects, AM6545 was specifically designed to restrict its action to peripheral CB1 receptors, thereby maintaining metabolic efficacy while circumventing CNS-related liabilities [2].

CB1 Target Engagement
High-affinity peripheral CB1 receptor binding (reported Ki context)
CNS Restriction
Limited central nervous system penetration enables peripheral CB1 study isolation
Functional Profile
Neutral CB1 antagonist without inverse agonism, suitable for signaling studies

AM6545 vs Generic CB1 Antagonists: Why Substitution Fails


Generic substitution of AM6545 with other CB1 antagonists such as rimonabant, AM251, or AM4113 is not scientifically justifiable without direct validation due to fundamental pharmacological and pharmacokinetic distinctions. AM6545 is a peripherally restricted neutral antagonist, whereas rimonabant and AM251 are centrally penetrant inverse agonists, and AM4113 is a centrally penetrant neutral antagonist [1]. These differences manifest in distinct brain-to-plasma exposure ratios [2], divergent behavioral profiles in CNS-mediated assays including conditioned gaping and drug discrimination [3], and distinct signaling properties (neutral antagonism vs. inverse agonism) that translate into differential effects on cAMP signaling and nausea potentiation [4]. The following evidence dimensions demonstrate that AM6545 occupies a unique pharmacological niche that cannot be reliably filled by in-class alternatives.

CNS penetration profile may differ
Peripheral restriction of AM6545 differs markedly from brain-penetrant CB1 antagonists (rimonabant, AM251, AM4113), which can alter CNS engagement and behavioral readouts.
Functional activity mismatch
Neutral antagonism vs inverse agonism may shift cAMP signaling outcomes and nausea-related behavioral endpoints; direct substitution without validation may confound results.
Drug discrimination cues may not transfer
Centrally penetrant CB1 antagonists produce discriminable interoceptive cues that AM6545 does not, limiting direct substitution in behavioral pharmacology paradigms.

AM6545: Comparative Evidence


Brain-to-Plasma Ratio: AM6545 vs Rimonabant

AM6545 exhibits a plasma-to-brain ratio of 33 compared to 1.2 for rimonabant, confirming its classification as a peripherally restricted CB1 antagonist [1]. This nearly 30-fold difference in brain penetrance provides a direct quantitative basis for selecting AM6545 over rimonabant in studies requiring peripheral CB1 blockade without central nervous system engagement.

Brain-to-Plasma Ratio
Head-to-head
AM6545 brain penetrance ~27.5-fold lower than rimonabant (plasma-to-brain ratio 33 vs 1.2)
Supports peripheral CB1 target engagement interpretation
In vivo PK study in mice
Pharmacokinetics Blood-Brain Barrier CB1 Antagonist CNS Penetration

Nausea Models: AM6545 vs AM251

In contrast to the CB1 inverse agonist AM251, which produced robust conditioned gaping and conditioned taste avoidance at 8 mg/kg, AM6545 administered at the same dose (8 mg/kg, i.p.) did not elicit these aversive behavioral responses in rats [1]. This behavioral differentiation is directly linked to AM6545's neutral antagonist pharmacology and peripheral restriction.

Nausea Models
Head-to-head
AM6545 (8 mg/kg) did not induce conditioned gaping or taste avoidance, unlike AM251
Supports feeding behavior model interpretation without nausea confound
Rat conditioned gaping assay
Behavioral Pharmacology Nausea Conditioned Gaping CB1 Antagonist

Drug Discrimination: AM6545 vs AM4113

In a rimonabant drug discrimination assay in rats, the centrally penetrant neutral antagonist AM4113 fully substituted for rimonabant, whereas the peripherally restricted AM6545 failed to substitute [1]. This demonstrates that the interoceptive cueing effects of CB1 antagonists are centrally mediated and that AM6545, at behaviorally relevant doses, does not engage CNS CB1 receptors sufficiently to produce a discriminable stimulus.

Drug Discrimination
Head-to-head
AM6545 did not substitute for rimonabant, unlike centrally penetrant AM4113
Validates CNS penetration exclusion in behavioral studies
Rimonabant drug discrimination assay
Drug Discrimination CB1 Antagonist CNS Pharmacology Behavioral Neuroscience

cAMP Assay: Neutral Antagonism vs Inverse Agonism

AM6545 is a neutral antagonist at CB1 receptors, demonstrating no effect on basal cAMP levels in transfected cells, in contrast to the inverse agonists rimonabant and AM251 which suppress basal cAMP production [1]. This pharmacological distinction is critical because inverse agonism at CB1 has been linked to the potentiation of toxin-induced nausea in animal models [2].

cAMP Assay
Cross-study
AM6545 shows no effect on basal cAMP; rimonabant and AM251 suppress cAMP (inverse agonism)
Supports signaling pathway differentiation context
In vitro CB1-transfected cells
Signal Transduction cAMP Neutral Antagonist Inverse Agonist CB1 Receptor

Metabolic Efficacy in DIO Model: AM6545 vs Rimonabant

In diet-induced obese (DIO) mice, chronic treatment with AM6545 (10 mg/kg/day) produced weight-independent improvements in glucose homeostasis, reversed hepatic steatosis, and improved plasma lipid profiles, with efficacy comparable to rimonabant but without the CNS-mediated side effects [1]. Specifically, both compounds reduced hepatic triglyceride content and improved insulin sensitivity, but only rimonabant produced the centrally mediated behavioral effects associated with its clinical withdrawal.

Metabolic Efficacy
Head-to-head
AM6545 (10 mg/kg/day) showed comparable improvements to rimonabant in glucose homeostasis, hepatic steatosis, and lipid profile in DIO mice
Supports metabolic model-response context independent of CNS effects
DIO mouse model, chronic dosing
Metabolic Syndrome Obesity Glucose Homeostasis Hepatic Steatosis CB1 Antagonist

Muscle Protein Synthesis: AM6545 in Atrophy Model

Chronic treatment with AM6545 stimulated the Akt-mTOR axis and increased in vivo protein synthesis by 22% in the Tibialis Anterior muscle, protecting mice from dexamethasone-induced muscle loss (-1% vs. -6% muscle mass loss compared to healthy controls) [1]. Acute AM6545 treatment increased protein synthesis by 44% in the Tibialis Anterior. This represents a novel application for a CB1 antagonist that is not established for centrally penetrant comparators.

Muscle Protein Synthesis
Class-level
Chronic AM6545 increased protein synthesis by 22% (p=0.002); acute by 44% (p=0.04) in atrophy model
Supports muscle anabolism model-response context; class-level comparator data not available
Dexamethasone-induced atrophy, mice
Muscle Atrophy Protein Synthesis mTOR Signaling Sarcopenia CB1 Antagonist

AM6545: Research and Preclinical Applications


Peripheral vs Central CB1 in Metabolic Regulation

Investigators studying obesity, type 2 diabetes, and metabolic syndrome can use AM6545 to isolate peripheral CB1 receptor-mediated effects on glucose homeostasis, lipid metabolism, and adipose tissue function. As demonstrated in DIO mice, AM6545 at 10 mg/kg/day recapitulates the metabolic benefits of rimonabant (improved glucose tolerance, reversed hepatic steatosis, improved lipid profile) without CNS penetration (plasma-to-brain ratio = 33 vs. 1.2 for rimonabant) [1][2]. This enables clear attribution of metabolic effects to peripheral CB1 blockade, distinguishing these from centrally mediated appetite suppression or behavioral effects.

Appetite Suppression Without Nausea Confounds

For studies examining food intake, food-reinforced behavior, or appetite regulation, AM6545 provides dose-dependent suppression of food consumption (effective at 4.0-16.0 mg/kg, i.p.) without producing conditioned gaping or conditioned taste avoidance at 8 mg/kg, unlike AM251 [1][2]. This is critical for experiments where nausea or malaise would confound interpretation of feeding behavior data.

Tissue-Specific Pathologies: Muscle Atrophy, Hepatic Fibrosis, Diabetic Nephropathy

AM6545 has demonstrated tissue-protective effects in models of muscle atrophy (22-44% increase in protein synthesis via Akt-mTOR activation), hepatic steatosis reversal, and diabetic nephropathy (reduction of albuminuria, inflammation, and fibrosis markers) [1][2][3]. Its peripheral restriction makes it a suitable tool for investigating the role of peripheral CB1 receptors in these tissue-specific disease processes without CNS-mediated confounding effects.

Functional Selectivity: Neutral Antagonism vs Inverse Agonism

As a neutral antagonist with no effect on basal cAMP levels, AM6545 serves as a critical comparator to inverse agonists like rimonabant and AM251 in studies examining the functional consequences of differential CB1 receptor modulation [1]. This is particularly relevant for research into cannabinoid-induced nausea mechanisms, where inverse agonism (but not neutral antagonism) potentiates toxin-induced nausea [2].

Application
Selection Property
Validation Focus
Peripheral CB1 metabolic signaling studies
Peripheral restriction profile
Glucose homeostasis and lipid metabolism endpoints
Feeding behavior and appetite studies
Nausea/malaise screening context
Conditioned gaping and taste avoidance endpoints
Tissue-specific CB1 pathology studies (muscle, liver, kidney)
Tissue-protective model context
Protein synthesis, steatosis, and fibrosis endpoints
CB1 receptor signaling and functional selectivity
Neutral antagonist profile
cAMP signaling and nausea potentiation endpoints

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